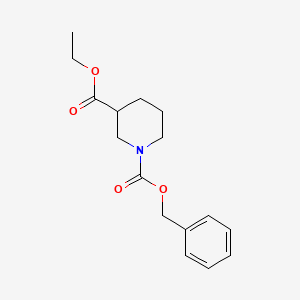

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

描述

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (CAS: 310454-53-6) is a piperidine-based dicarboxylate ester featuring a benzyl group at position 1 and an ethyl ester at position 2. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. The compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its piperidine scaffold, which is prevalent in bioactive molecules. Key applications include its use in drug discovery, particularly for neurological and anti-inflammatory targets .

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592327 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310454-53-6 | |

| Record name | 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl ethyl piperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation of Piperidine Derivatives

One common method for synthesizing 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is through the alkylation of a piperidine derivative using benzyl and ethyl halides. This method can be outlined as follows:

Starting Materials : Piperidine derivatives, benzyl bromide (or chloride), and ethyl bromide (or chloride).

Reagents : Potassium carbonate (K2CO3) as a base and N,N-dimethylformamide (DMF) as a solvent.

-

- Dissolve the piperidine derivative in DMF.

- Add potassium carbonate to the solution.

- Gradually introduce the benzyl halide followed by the ethyl halide.

- Heat the mixture under reflux for several hours.

- Isolate the product through standard workup procedures involving extraction and purification.

Multi-Step Synthesis via Intermediate Compounds

Another approach involves using intermediate compounds such as piperidines that have been previously functionalized:

| Step | Reaction Type | Conditions | Expected Product |

|---|---|---|---|

| 1 | Reduction | Sodium borohydride in alkaline solution | Hydroxy piperidine |

| 2 | Protection | Tert-butyl dicarbonate in organic solvent | BOC-protected piperidine |

| 3 | Alkylation | Benzyl and ethyl halides with base | Final product |

This method allows for better control over each step and can lead to higher yields of the desired compound.

Continuous Flow Synthesis

For larger scale production, continuous flow synthesis techniques can be employed to enhance efficiency:

-

- Improved reaction control.

- Higher purity due to reduced side reactions.

Process :

- Utilize microreactors for conducting reactions under continuous flow conditions.

This technique has shown promise in optimizing reaction times and conditions compared to traditional batch processes.

Recent studies have focused on optimizing these synthesis methods to improve yield and reduce waste:

Yield Optimization : By adjusting reaction times and temperatures, yields can be significantly increased. For instance, yields exceeding 80% have been reported when optimizing alkylation conditions.

Environmental Considerations : Methods that reduce solvent use and waste generation are being developed, aligning with green chemistry principles.

The preparation of this compound involves various synthetic strategies that can be tailored for specific applications in organic synthesis. Advances in methodology, particularly through continuous flow techniques and optimized reaction conditions, are paving the way for more efficient production of this compound.

Further research is warranted to explore alternative synthetic routes that could enhance efficiency or reduce environmental impact. Additionally, investigating the biological activity of this compound could open new avenues for pharmaceutical applications.

化学反应分析

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Medicinal Chemistry

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate serves as a valuable building block in medicinal chemistry. Its structure can be modified to develop new pharmaceutical compounds targeting various diseases. Notably, derivatives of this compound have shown promise in:

- Neuropharmacology: Compounds derived from this structure have been studied for their interaction with the GABA neurotransmitter system, which is significant in treating psychiatric and neurological disorders .

- Anti-cancer Research: Certain derivatives have been investigated for their potential as inhibitors in cancer pathways, particularly targeting Hsp90 (Heat shock protein 90) which is involved in cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations:

- Condensation Reactions: It can be used to synthesize larger organic molecules by condensing with other reactants.

- Chiral Pool Additions: The compound's stereochemistry makes it suitable for generating chiral intermediates that are crucial in synthesizing enantiomerically pure drugs .

Study on GABA Interaction

A significant study highlighted the role of derivatives of this compound in modulating GABA uptake. The research demonstrated that certain modifications could enhance the compound's effectiveness as a substrate-competitive inhibitor of GABA uptake processes. This finding opens avenues for developing therapeutic agents for anxiety and depression .

Synthesis of Novel Anticancer Agents

Research has also focused on synthesizing novel anticancer agents using this compound as a precursor. One study reported successful modifications leading to compounds that effectively inhibited cancer cell growth by targeting specific pathways associated with tumor proliferation .

作用机制

The mechanism of action of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

1-Benzyl 3,5-dimethyl Piperidine-1,3,5-tricarboxylate (CAS: 1221818-73-0)

- Structure : Contains three carboxylate groups (positions 1, 3, 5) with benzyl and methyl esters.

- Key Differences :

- Enhanced solubility in polar solvents due to additional carboxylate groups.

- Higher binding affinity in coordination chemistry applications (e.g., as a ligand).

- Demonstrated anti-inflammatory activity, but increased steric hindrance may reduce membrane permeability compared to dicarboxylate analogs .

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

- Structure : Features a 4-oxo (ketone) group on the piperidine ring.

- Key Differences: The ketone group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions). Potential for broader enzyme inhibition (e.g., proteases) due to reactive carbonyl functionality. Lower thermal stability compared to non-oxo analogs .

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS: 664364-60-7)

- Structure : Includes an additional methyl group at position 3.

- Key Differences :

1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate

- Structure : Spirocyclic framework with a fused oxa-azaspiro ring.

- Key Differences: Enhanced conformational rigidity improves selectivity for G-protein-coupled receptors (GPCRs). Unique applications in material science due to spirocyclic stability under high temperatures. Lower aqueous solubility compared to non-spiro analogs .

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 154548-45-5)

- Structure : Contains a 4-oxo group and ethyl/benzyl esters.

- Key Differences: The oxo group facilitates cyclization reactions, making it a precursor for heterocyclic compounds. Higher reactivity in Michael addition reactions compared to non-oxo derivatives. Structural similarity (99%) to the target compound highlights minor functional group variations .

生物活性

Overview

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 291.15 g/mol. This compound belongs to the class of piperidine derivatives and features a piperidine ring substituted with both benzyl and ethyl groups, along with two carboxylate functionalities. Its unique structure suggests potential biological activities, particularly in pharmacology.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including receptors and enzymes. Preliminary studies indicate that this compound may exhibit binding affinity to dopamine D2 receptors, which could be linked to analgesic effects. Additionally, its interactions with serotonin receptors are under investigation due to their roles in mood regulation and pain perception.

Key Mechanisms:

- Receptor Interaction: Potential binding to dopamine D2 and serotonin receptors.

- Biochemical Pathways: Involvement in complex biochemical reactions that modulate cellular functions.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Analgesic Effects: Due to its interaction with dopamine receptors.

- Potential Antidepressant Activity: Linked to serotonin receptor modulation.

- Enzyme Inhibition Studies: Used in research to explore enzyme inhibition mechanisms .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | Lacks carboxylic acid groups; primarily psychoactive. | |

| 3-Ethylpiperidine | Simple alkane substitution; lacks benzyl group. | |

| 1-Methyl-3-benzoylpiperidine | Contains a benzoyl group; investigated for anti-cancer properties. |

The presence of dual carboxylic acid functionalities combined with both benzyl and ethyl substitutions in this compound may enhance its biological activity compared to these similar compounds.

Study on Receptor Binding Affinity

A study explored the binding affinity of this compound to dopamine D2 receptors using radiolabeled ligand binding assays. The results indicated a moderate affinity, suggesting potential use in developing analgesics.

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibition potential of this compound. It was found to inhibit specific enzymes involved in metabolic pathways relevant to pain perception and mood disorders. The inhibition kinetics were characterized by IC50 values ranging from micromolar to nanomolar concentrations depending on the target enzyme .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, and how can yield optimization be achieved?

- Methodological Answer : The compound is typically synthesized via a two-step carbamate protection strategy. For example, in analogous piperidine dicarboxylate syntheses, tert-butoxycarbonyl (Boc) or benzyl groups are introduced using carbodiimide coupling agents. A reported procedure achieved 56% yield by reacting ethyl 2-oxoacetate with tert-butyl carbamate under anhydrous conditions, followed by purification via silica gel chromatography . Yield optimization can involve adjusting reaction temperature (e.g., 0°C to room temperature), stoichiometry of coupling reagents (e.g., 1.2 equivalents of DCC), and inert atmosphere maintenance to prevent hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm ester group positions (e.g., benzyl and ethyl carbonyl signals at ~165-170 ppm) and piperidine ring conformation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood .

- Storage : Keep in amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent ester hydrolysis. Ensure containers are sealed with PTFE-lined caps .

- Emergency Measures : For skin contact, wash immediately with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine ring in cross-coupling reactions?

- Methodological Answer : The 1-benzyl and 3-ethyl ester groups create steric hindrance, limiting nucleophilic attack at the piperidine nitrogen. To enhance reactivity:

- Debenzylation : Catalytic hydrogenation (H, Pd/C) removes the benzyl group, exposing the nitrogen for functionalization .

- Electron-Withdrawing Modifications : Introduce nitro or sulfonyl groups at the 4-position to activate the ring for SNAr reactions .

- Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and steric maps .

Q. How can conflicting toxicological data (e.g., "no known hazards" vs. "insufficient data") be resolved in risk assessment?

- Methodological Answer :

- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute oral toxicity (LD) and skin sensitization potential .

- In Vitro Testing : Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Contingency Protocols : Assume worst-case toxicity (e.g., GHS Category 2 for acute toxicity) until experimental data confirm safety .

Q. What strategies mitigate ester hydrolysis during long-term stability studies?

- Methodological Answer :

- pH Control : Store solutions in anhydrous solvents (e.g., THF or DMF) with molecular sieves to absorb moisture .

- Additives : Include 0.1% w/v of antioxidants like BHT to prevent oxidative degradation .

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, monitoring hydrolysis via FT-IR (C=O peak shifts) or TLC .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (target <3 for oral bioavailability) and P-glycoprotein substrate likelihood .

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize analogs with lower binding energy (ΔG < –8 kcal/mol) .

- Metabolic Hotspot Identification : Employ CYP450 site-of-metabolism predictors (e.g., StarDrop) to block vulnerable positions (e.g., 4-piperidine) via fluorination .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, solubility)?

- Methodological Answer :

- Reproducibility Checks : Replicate measurements using standardized methods (e.g., differential scanning calorimetry for melting points) .

- Solubility Profiling : Use the shake-flask method in buffers (pH 1.2–7.4) and logD calculations to resolve conflicts .

- Interlab Validation : Collaborate with independent labs to cross-verify data, ensuring equipment calibration (e.g., NMR spectrometers) meets ISO standards .

Tables for Key Data

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight | 293.34 g/mol | |

| Boiling Point | 167°C (decomposes) | |

| Solubility in DMSO | >50 mg/mL | |

| Stability in Aqueous Buffer | t = 72h (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。